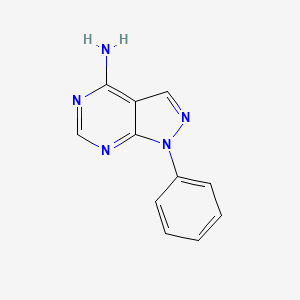

4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine

Description

Significance of Fused Heterocyclic Systems in Drug Discovery

Fused heterocyclic compounds, which consist of two or more rings sharing atoms, are cornerstones of medicinal chemistry. airo.co.in Their unique three-dimensional structures and diverse electronic properties make them highly effective scaffolds for drug design. airo.co.inias.ac.in These rigid structures can interact with high specificity and efficiency with biological targets like enzymes and receptors, a crucial attribute for potent therapeutic agents. ias.ac.in

The fusion of multiple rings enhances chemical stability and allows for the precise spatial arrangement of functional groups, which is critical for optimizing interactions within a biological target's binding site. ias.ac.in This structural complexity provides a wide range of biological activities, and many approved drugs for treating cancer, infectious diseases, and neurological disorders are based on fused heterocyclic systems. airo.co.innih.gov Their versatility makes them attractive building blocks for developing innovative therapies to address complex diseases. nih.gov

Historical Context of Pyrazolo[3,4-d]pyrimidine Derivatives in Pharmaceutical Research

The pyrazolo[3,4-d]pyrimidine nucleus, a bicyclic system composed of fused pyrazole (B372694) and pyrimidine (B1678525) rings, has long been a subject of pharmaceutical interest. ekb.egekb.eg Its structural resemblance to natural purines, such as adenine (B156593), prompted early biological investigations into its potential as an antimetabolite. ekb.egnih.govacs.org This initial research explored their capacity to function as adenosine (B11128) nucleoside analogues, with early studies focusing on their potential in cancer and viral therapies. ekb.egekb.eg

The discovery of their activity as adenosine antagonists marked a significant milestone, unveiling their broader medicinal potential. nih.gov Over the years, research has expanded dramatically, revealing that compounds incorporating the pyrazolo[3,4-d]pyrimidine scaffold possess a wide array of pharmacological effects. orientjchem.org These derivatives have been investigated for their roles in treating conditions affecting the central nervous system, cardiovascular system, inflammation, and various cancers. ekb.egnih.gov Their diverse bioactivities include antimicrobial, anti-inflammatory, antiviral, and anticancer properties, solidifying the scaffold's importance in modern pharmaceutical research. ekb.egorientjchem.org

4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine as a Key Intermediate in Bioactive Molecule Synthesis

Within the broad class of pyrazolo[3,4-d]pyrimidines, 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine stands out as a critical intermediate for the synthesis of highly potent and selective bioactive molecules. nih.gov Its structure serves as a versatile starting point for chemical modifications, allowing for the development of derivatives that can target specific biological pathways with high precision.

This compound is particularly prominent in the development of kinase inhibitors. nih.gov Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer. The pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of adenine, the core component of ATP, enabling these compounds to competitively bind to the ATP-binding site of kinases and inhibit their activity. acs.orgnih.gov

For instance, 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine has been used as a foundational scaffold to synthesize inhibitors for targets like Epidermal Growth Factor Receptor (EGFR) and Src kinase. acs.orgselleckchem.com Modifications at the 4-amino position allow for the introduction of various side chains that can interact with specific amino acid residues within the kinase active site, thereby enhancing potency and selectivity. Research has shown that derivatives of this intermediate exhibit significant antiproliferative and proapoptotic (cell death-inducing) effects against various cancer cell lines. nih.govacs.org One study highlighted a derivative, compound 1a , which showed potent broad-spectrum anticancer activity, particularly against the A549 lung cancer cell line. nih.gov

The utility of 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine as a synthetic intermediate is demonstrated by the range of potent compounds developed from it. The following table summarizes examples of bioactive molecules derived from this scaffold and their targeted activities.

| Derivative Class | Target | Biological Activity |

| Substituted pyrazolo[3,4-d]pyrimidines | c-Src Phosphorylation | Antiproliferative, Proapoptotic acs.org |

| Phenylpyrazolo[3,4-d]pyrimidine Analogs | EGFR-TK | Anticancer, Multitarget Enzyme Inhibition nih.gov |

| Pyrazolo[3,4-d]pyrimidine Derivatives | VEGFR-2 | Anticancer, Antiangiogenic rsc.org |

| Pyrazolo[3,4-d]pyrimidine Derivatives | CDK2 | Anticancer, Cell Cycle Arrest nih.govrsc.org |

The consistent success in generating potent biological agents from this starting material underscores the strategic importance of 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine in the field of medicinal chemistry. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c12-10-9-6-15-16(11(9)14-7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDPIZPUTYIBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274448 | |

| Record name | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Water or Solvent Wet Solid, Liquid | |

| Record name | C.I. Pigment Blue 28 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5334-30-5, 1345-16-0 | |

| Record name | 5334-30-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | C.I. Pigment Blue 28 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt aluminate blue spinel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Amino 1 Phenylpyrazolo 3,4 D Pyrimidine and Its Derivatives

Evolution of Synthetic Approaches for Pyrazolo[3,4-d]pyrimidine Ring Systems

The synthesis of the pyrazolo[3,4-d]pyrimidine ring system has evolved significantly since its initial development. researchgate.net Early methods laid the groundwork, but the demand for novel therapeutic agents has driven the creation of more efficient and versatile synthetic routes. The primary strategies for constructing this bicyclic heterocycle begin with either a pre-formed pyrazole (B372694) or a pyrimidine (B1678525) ring. researchgate.netekb.eg The most common and versatile approach involves the cyclization of functionalized 5-aminopyrazole precursors. researchgate.net This method allows for a high degree of substitution on the pyrazole ring, which can be carried through to the final pyrazolo[3,4-d]pyrimidine product. Modern advancements have introduced one-pot reactions and microwave-assisted syntheses, which offer significant advantages in terms of efficiency, reaction time, and yield. researchgate.net

Key Precursors and Starting Materials for 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine Synthesis

The construction of the 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine core relies on several key precursors, primarily functionalized pyrazole derivatives. The choice of starting material dictates the subsequent reaction pathway to the final fused ring system.

A widely used precursor for the synthesis of pyrazolo[3,4-d]pyrimidines is ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. This intermediate is typically prepared through the cyclization reaction of ethyl (ethoxymethylene)cyanoacetate with phenylhydrazine. tandfonline.comnih.gov Once formed, this pyrazole carboxylate can undergo further cyclization with reagents like formamide (B127407) to yield the corresponding 4-oxo-pyrazolo[3,4-d]pyrimidine (a pyrimidinone). tandfonline.com A variation involves the hydrolysis of the ester to the carboxylic acid, which is then reacted with acetic anhydride (B1165640) to form a pyrazolo[3,4-d] ekb.egnih.govoxazin-4-one intermediate, a versatile precursor for further derivatization. nih.gov

Table 1: Synthesis via 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

| Step | Starting Material | Reagent | Product | Reference |

|---|---|---|---|---|

| 1 | Ethyl (ethoxymethylene)cyanoacetate | Phenylhydrazine | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | tandfonline.comnih.gov |

| 2a | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Formamide | 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | tandfonline.com |

An alternative and highly effective route utilizes 5-amino-1H-pyrazole-4-carbonitrile derivatives as the key starting material. nih.gov The synthesis of the precursor, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, is achieved by reacting ethoxymethylene malononitrile (B47326) with phenylhydrazine. nih.gov This aminopyrazole carbonitrile is a versatile building block. The pyrimidine ring can be constructed by reacting the carbonitrile with various one-carbon sources. For instance, heating the precursor with formamide directly yields the 4-amino-pyrazolo[3,4-d]pyrimidine derivative. tandfonline.com Other reagents like urea (B33335) or thiourea (B124793) can also be used to introduce the pyrimidine ring, leading to different functionalities at the 4- and 6-positions. nih.gov

Table 2: Synthesis from 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile

| Step | Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| 1 | Ethoxymethylene malononitrile | Phenylhydrazine | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | nih.gov |

| 2 | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Formamide | 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine | tandfonline.com |

The 4-oxo-pyrazolo[3,4-d]pyrimidines (or pyrazolopyrimidinones), synthesized from either the carboxylate or carbonitrile precursors, are crucial intermediates. The hydroxyl group at the C4 position is not a good leaving group for nucleophilic substitution. Therefore, it is converted to a more reactive chloro group. This is typically accomplished through chlorination using reagents such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). tandfonline.comnih.govnih.gov The resulting 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a highly valuable intermediate, as the chlorine atom at the 4-position is readily displaced by various nucleophiles, allowing for the synthesis of a wide range of C4-substituted derivatives. researchgate.nettandfonline.com

The 4-chloro intermediate is activated for nucleophilic aromatic substitution. While direct reaction with ammonia (B1221849) can yield the 4-amino product, other nitrogen nucleophiles are frequently used to create derivatives. A common reaction is hydrazinolysis, where the 4-chloro derivative is refluxed with hydrazine (B178648) hydrate. nih.gov This reaction displaces the chlorine atom to produce a 4-hydrazinyl-pyrazolo[3,4-d]pyrimidine. nih.govresearchgate.net This hydrazinyl intermediate is itself a versatile precursor for synthesizing further derivatives, such as fused triazolo-pyrimidine ring systems. nih.gov More broadly, the 4-chloro intermediate can react with various amines, such as 4-aminobenzoic acid, to create N-substituted 4-amino derivatives, demonstrating the wide applicability of this synthetic step for creating diversity. tandfonline.com

Novel and Efficient Synthetic Protocols for 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine

Single-Step Synthesis Approaches

Efficient construction of the pyrazolo[3,4-d]pyrimidine nucleus is often achieved through single-step or one-flask synthetic strategies, which offer advantages in terms of operational simplicity and time efficiency. A notable one-flask method involves the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of a phosphorus-based reagent like PBr3. Subsequent treatment with hexamethyldisilazane (B44280) facilitates the final heterocyclization to yield the corresponding pyrazolo[3,4-d]pyrimidines. nih.gov This process involves a sequence of Vilsmeier amidination, imination, and intermolecular heterocyclization reactions. nih.gov

The versatility of this approach has been demonstrated with a variety of substituted 5-aminopyrazoles. For instance, 5-amino-1-phenyl-3-substituted pyrazoles, bearing methyl, t-butyl, or various substituted phenyl groups at the C-3 position, react smoothly under these conditions to afford the desired products in good yields, typically ranging from 79% to 91%. nih.gov

Table 1: One-Flask Synthesis of 1-Phenyl-3-substituted-pyrazolo[3,4-d]pyrimidines

| Entry | C-3 Substituent | Product | Yield (%) |

| 1 | Phenyl | 1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine | 85 |

| 2 | p-Me-Ph | 1-Phenyl-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine | 91 |

| 3 | p-Cl-Ph | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 88 |

| 4 | p-OMe-Ph | 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 86 |

| 5 | Methyl | 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 82 |

| 6 | t-Butyl | 3-(tert-Butyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 79 |

Data sourced from mechanistic studies on one-flask synthesis. nih.gov

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, offering significant advantages such as reduced reaction times, improved yields, and milder reaction conditions. unr.edu.arresearchgate.net This technique has been successfully applied to various synthetic strategies, including multi-component reactions.

A practical three-component method for the synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones has been developed utilizing microwave irradiation. monash.eduresearchgate.net This one-pot reaction involves easily accessible methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and various primary amines. monash.eduresearchgate.net The protocol is notable for its efficiency, lack of a need for a catalyst, and often allows for product isolation via simple filtration, which adds to its practicality. monash.edu The reaction tolerates a range of primary amines, including anilines, and proceeds selectively to afford the desired products. monash.edu

Another application of microwave-assisted synthesis is the solvent-free preparation of fused pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines. unr.edu.ar This is achieved by reacting heterocyclic o-aminonitriles with cyanopyridines in the presence of potassium tert-butoxide (tBuOK) as a catalyst. unr.edu.ar This solvent-free approach is environmentally friendly and provides good yields with easy work-up procedures. unr.edu.ar

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Yield (%) | Conditions |

| Conventional Heating | Several hours | Lower | Reflux |

| Microwave Irradiation | Minutes | Higher | Controlled microwave potency, often solvent-free |

General comparison based on findings from various studies. unr.edu.arresearchgate.netmonash.edu

High-Pressure Conditions for Specific Functionalizations

High-pressure chemistry provides an alternative activation method for reactions that are sluggish or unsuccessful under conventional thermal conditions. A key application in the context of 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine chemistry is the functionalization at the C-6 position.

The synthesis of enantiomerically pure C-6 substituted pyrazolo[3,4-d]pyrimidines has been successfully achieved through an aromatic nucleophilic substitution reaction on 4-amino-6-chloro-1-phenylpyrazolo[3,4-d]pyrimidine. researchgate.net Notably, this transformation was unsuccessful under conventional synthetic conditions, such as refluxing at atmospheric pressure. researchgate.net However, by applying high pressure at ambient temperature, the desired substitution reaction proceeded effectively, allowing for the preparation of the target compounds. researchgate.net This highlights the utility of high-pressure conditions for achieving specific functionalizations that are otherwise challenging.

Functionalization and Derivatization Strategies of the 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine Core

The 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine scaffold serves as a versatile template for extensive functionalization, allowing for the modulation of its physicochemical properties and biological activity. Derivatization strategies often focus on substitutions at the C-4 and C-6 positions, the introduction of various alkyl and aryl groups, and the construction of fused heterocyclic systems.

Substituent Effects at C-4 and C-6 for Receptor Binding Affinity Modulation

Modifications at the C-4 and C-6 positions of the pyrazolo[3,4-d]pyrimidine ring have been shown to significantly influence receptor binding affinity. For instance, in the development of sigma-1 receptor (σ1R) ligands, replacing acylamino groups at the C-4 position with various cyclic substituents led to highly active compounds. nih.gov A structure-activity relationship (SAR) study revealed that phenyl or pyrazolyl groups at this position were optimal for high affinity for the σ1R. nih.gov Specifically, a 4-(1-methylpyrazol-5-yl) derivative was identified as a highly selective ligand. nih.gov The introduction of nitrogen atoms into six-membered rings at this position was found to be detrimental to binding affinity. nih.gov

Similarly, substitutions at the C-4 and C-6 positions have been explored to achieve selectivity for the adenosine (B11128) A1 receptor. journalijar.com This strategic placement of substituents allows for fine-tuning of the molecule's interaction with the target receptor, thereby modulating its binding affinity and selectivity.

Introduction of Alkyl and Aryl Substituents

The introduction of alkyl and aryl groups onto the pyrazolo[3,4-d]pyrimidine core is a common strategy to explore the chemical space and optimize biological activity. nih.gov These substituents can be introduced at various positions through different synthetic methodologies.

For example, new 1H-pyrazolo[3,4-d]pyrimidine derivatives have been synthesized by reacting 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with a range of alkylating agents such as methyl iodide, propargyl bromide, and phenacyl bromide. nih.gov This allows for the introduction of diverse groups at the N-1 position of the pyrimidine ring.

Furthermore, the synthesis of 3-aryl pyrazolo[4,3-d]pyrimidines has been described, where the effects of substitution on the aryl ring, the amino group, and the pyrazolo ring on CRF-1 receptor binding were investigated. nih.gov Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura cross-coupling, have also been employed to introduce aryl boronic acids at specific positions of the pyrazolo[3,4-d]pyrimidine nucleus. consensus.app

Synthesis of Fused Heterocyclic Systems Containing the Pyrazolo[3,4-d]pyrimidine Nucleus

The construction of fused heterocyclic systems based on the pyrazolo[3,4-d]pyrimidine framework has led to the development of novel chemical entities with diverse biological properties. journalijar.comvu.lt These strategies involve the annulation of additional rings onto the core scaffold.

One approach involves the chlorination of a 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo-[3,4-d]pyrimidin-4-one, followed by hydrazinolysis to yield a 4-hydrazinyl derivative. nih.gov This versatile intermediate can then be reacted with reagents like triethyl orthoformate to construct a fused triazole ring, forming 5-methyl-7-phenyl-7H-pyrazolo[4,3-e] researchgate.netnih.govjournalijar.comtriazolo[4,3-c]pyrimidine. nih.gov

Another strategy involves the synthesis of hybrid compounds, such as 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine. mdpi.com This was achieved by reacting 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with the Vilsmeier–Haack reagent, followed by treatment with ammonium (B1175870) carbonate to form the fused pyrimidine ring. mdpi.com The synthesis of pyrazolo-pyrido-pyrimidine derivatives has also been reported, starting from bifunctional pyrazolopyridine intermediates. psu.edu These examples showcase the utility of the pyrazolo[3,4-d]pyrimidine core as a building block for more complex, fused heterocyclic systems.

Pyrazolo-triazolopyrimidine Derivatives

The synthesis of pyrazolo-triazolopyrimidine derivatives frequently utilizes 4-hydrazinyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as a key intermediate. This precursor is typically prepared from the corresponding 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, which in turn can be synthesized from 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. The hydrazinyl group at the C4 position is highly reactive and serves as a nucleophile for constructing the fused triazole ring.

One common strategy involves the cyclocondensation of the 4-hydrazinyl derivative with various one-carbon donors. For instance, refluxing 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with reagents such as triethyl orthoformate, trifluoroacetic acid, or trichloroacetic acid leads to the formation of pyrazolo[4,3-e] nih.govresearchgate.netresearchgate.nettriazolo[4,3-c]pyrimidine derivatives. This reaction proceeds through an initial condensation to form a hydrazone-like intermediate, followed by intramolecular cyclization to yield the fused tricyclic system.

Another approach to pyrazolo-triazolopyrimidine systems involves the reaction of the 4-hydrazinyl precursor with carbon disulfide. This reaction typically carried out in the presence of a base, leads to the formation of a thioxo-substituted pyrazolo[4,3-e] nih.govresearchgate.netresearchgate.nettriazolo[1,5-c]pyrimidine derivative. The thioxo group can then be further functionalized, for example, by S-alkylation, to introduce additional diversity into the molecular structure.

The following table summarizes representative synthetic methods for preparing Pyrazolo-triazolopyrimidine derivatives from a pyrazolo[3,4-d]pyrimidine core.

| Starting Material | Reagent(s) | Product |

| 4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | Triethyl orthoformate | 5-Methyl-7-phenyl-7H-pyrazolo[4,3-e] nih.govresearchgate.netresearchgate.nettriazolo[4,3-c]pyrimidine |

| 4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | Trifluoroacetic acid | 3-Trifluoromethyl-5-methyl-7-phenyl-7H-pyrazolo[4,3-e] nih.govresearchgate.netresearchgate.nettriazolo[4,3-c]pyrimidine |

| 4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | Trichloroacetic acid | 3-Trichloromethyl-5-methyl-7-phenyl-7H-pyrazolo[4,3-e] nih.govresearchgate.netresearchgate.nettriazolo[4,3-c]pyrimidine |

| 4-Amino-1-(p-tolylglycyl)-1H-pyrazolo[3,4-d]pyrimidine | Carbon disulfide | 2-Thioxo-pyrazolo[4,3-e] nih.govresearchgate.netresearchgate.nettriazolo[1,5-c]pyrimidine derivative |

Imidazotriazinopyrazolopyrimidine Derivatives

Computational and Theoretical Studies on 4 Amino 1 Phenylpyrazolo 3,4 D Pyrimidine

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic structure of molecules. For pyrazolo[3,4-d]pyrimidine derivatives, DFT calculations are employed to predict molecular structures, bond lengths, and bond angles with high accuracy. mdpi.comresearchgate.net

Researchers utilize various DFT functionals and basis sets to achieve reliable results. For instance, the B3LYP hybrid functional combined with basis sets like 6-31G or 6-311++G(d,p) has been successfully used to model the geometrical parameters of these compounds. mdpi.comresearchgate.net These calculations help in understanding the three-dimensional conformation of the molecule, which is crucial for its interaction with biological targets. The optimized structure provides a low-energy, stable conformation that serves as the foundation for further computational analyses, such as docking and molecular dynamics. mdpi.com The process involves adjusting the molecule's geometry to find the lowest energy state on its potential energy surface.

| Method | Functional | Basis Set | Application |

|---|---|---|---|

| DFT | B3LYP | 6-311++G(d,p) | Modeling Geometrical Parameters mdpi.com |

| DFT | B3LYP | 6-31G | Investigating Equilibrium Geometry researchgate.net |

| DFT | HF/B3LYP | 6-311+G** | Computational Studies of Derivatives researchgate.net |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity and electronic properties of molecules. libretexts.orgwikipedia.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comutexas.edu The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net

For pyrazolo[3,4-d]pyrimidine derivatives, the analysis of these orbitals reveals potential sites for electrophilic and nucleophilic attacks. A small HOMO-LUMO gap suggests that the molecule is more reactive and can easily undergo electronic transitions, indicating higher polarizability and potential for intramolecular charge transfer. researchgate.netresearchgate.net Calculations of HOMO and LUMO energies help to illustrate the charge transfer that occurs within the molecule, which is fundamental to its biological activity and interaction mechanisms. researchgate.netresearchgate.net

| Concept | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that contains electrons. youtube.comutexas.edu | Indicates the molecule's ability to donate electrons (nucleophilicity). libretexts.org |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that does not contain electrons. youtube.comutexas.edu | Indicates the molecule's ability to accept electrons (electrophilicity). libretexts.org |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. researchgate.net | A smaller gap generally implies higher chemical reactivity and lower stability. researchgate.netresearchgate.net |

Tautomeric Forms and Stability Analysis of 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine, different tautomeric forms can arise due to proton migration between nitrogen atoms in the pyrazole (B372694) and pyrimidine (B1678525) rings.

Computational studies are essential for evaluating the relative stability of these tautomers. By calculating the potential energy of different isomers, researchers can determine the most stable form under specific conditions. For example, quantum mechanics computations can compare the activation energies for the formation of different tautomers, such as the N1 versus the N2 isomer in related structures. researchgate.net Such analyses have shown that one isomer can be energetically more favorable than another, which has significant implications for the molecule's binding affinity and biological function, as different tautomers may exhibit distinct interaction profiles with a target protein. researchgate.net

Molecular Dynamics (MD) Simulations in Ligand-Protein Binding

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug design, MD simulations provide detailed insights into the dynamic behavior of a ligand-protein complex, revealing the stability of binding interactions and conformational changes that may occur. nih.govmdpi.com

For 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine and its analogs, MD simulations are performed on docked complexes to validate the binding modes predicted by molecular docking. mdpi.commdpi.com These simulations, often run for nanoseconds (e.g., 100 ns or 200 ns), can assess the stability of the ligand within the protein's active site. mdpi.commdpi.com Key metrics such as the root-mean-square deviation (RMSD) are analyzed to determine if the ligand maintains a stable conformation and binding pose throughout the simulation. mdpi.commdpi.com This dynamic view helps to refine the understanding of the binding mechanism and predict the binding affinity more accurately. nih.gov

Quantum Chemical Parameters and Reactivity Descriptors

Quantum chemical calculations provide a range of parameters and descriptors that help to quantify the reactivity and stability of molecules. researchgate.net These descriptors are derived from the electronic structure of the molecule and are often correlated with its biological activity. researchgate.net

Important quantum chemical parameters include:

Ionization Potential (IP): The energy required to remove an electron, related to the HOMO energy. researchgate.net

Electron Affinity (EA): The energy released when an electron is added, related to the LUMO energy.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Hardness (η): A measure of resistance to charge transfer.

By calculating these descriptors for 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine, scientists can predict its reactivity and how it will interact with its biological environment. This information is valuable for structure-activity relationship (SAR) studies, which aim to understand how chemical structure relates to biological activity. researchgate.net

Molecular Modeling and Docking Studies to Elucidate Binding Modes

Molecular modeling and docking are indispensable tools in modern drug discovery for predicting how a ligand, such as 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine, binds to a specific protein target. mdpi.comnih.gov Docking simulations place the ligand into the binding site of a protein and score the different poses based on their predicted binding affinity. nih.gov

These studies have been extensively used for pyrazolo[3,4-d]pyrimidine derivatives to understand their mechanism of action as inhibitors of various enzymes, including kinases like EGFR and VEGFR2, as well as DNA topoisomerase. mdpi.comnih.govnih.gov The results of docking studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. mdpi.comnih.gov For example, the pyrazolopyrimidine core can act as a bioisosteric replacement for adenine (B156593), forming crucial hydrogen bonds in the ATP-binding pocket of kinases. nih.govmdpi.com This detailed understanding of binding modes is critical for optimizing the ligand's structure to enhance its potency and selectivity. researchgate.net

Biological Activities and Pharmacological Potential of 4 Amino 1 Phenylpyrazolo 3,4 D Pyrimidine Derivatives

Anticancer and Antiproliferative Activities

Derivatives based on the 1-phenylpyrazolo[3,4-d]pyrimidine core are recognized for their diverse pharmacological potential, especially their antiproliferative and anticancer properties. nih.gov These compounds have shown potent cytotoxic effects against various human tumor cell lines. nih.govnih.gov For instance, a novel series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated significant antitumor activity against a panel of 60 human tumor cell lines. nih.gov Specifically, compound 12b from this series showed high anticancer activity against breast cancer cell lines MDA-MB-468 and T-47D, with IC50 values of 3.343 ± 0.13 μM and 4.792 ± 0.21 μM, respectively. nih.gov Further investigation into its mechanism revealed that compound 12b could halt the cell cycle in the S phase and induce apoptosis in MDA-MB-468 cells. nih.gov

The anticancer efficacy of these compounds is largely attributed to their ability to inhibit various protein kinases that are critical for the development and progression of cancer. nih.govunisi.it By acting as ATP-mimics, they can effectively block signaling pathways that promote cell proliferation, angiogenesis, and metastasis. nih.govnih.gov

Inhibition of Kinase Enzymes

The primary mechanism behind the anticancer effects of 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine derivatives is the inhibition of protein kinases. nih.govnih.gov This scaffold serves as a privileged structure for developing kinase inhibitors because it can fit into the ATP-binding pocket of these enzymes, thereby blocking their phosphorylating activity. nih.gov Researchers have successfully designed and synthesized numerous derivatives that selectively or multi-target various oncogenic kinases.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, contributes to uncontrolled cell growth and is a key target in cancer therapy. nih.gov The parent compound, 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine (also known as PP3), is itself an EGFR tyrosine kinase inhibitor with an IC50 of 2.7 μM. selleckchem.comsapphirebioscience.com

Building on this core structure, several series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives have been developed and evaluated for their antitumor and EGFR-TK inhibitory activity. nih.gov In one study, six compounds showed promising activity against both breast (MCF-7) and lung (A-549) cancer cell lines, with EGFR-TK inhibition ranging from 41-91%. nih.gov Compound 6b from this series was the most potent, eliciting a 91% inhibition of EGFR-TK. nih.gov Molecular docking studies confirmed that these compounds bind to the ATP-binding site of EGFR-TK, forming a crucial hydrogen bond with the Met793 residue. nih.gov Another study identified a phenylpyrazolo[3,4-d]pyrimidine-based compound, 5i , as a potent dual inhibitor of both EGFR and VEGFR2. nih.gov

Table 1: EGFR Tyrosine Kinase Inhibition by 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine and its Derivatives

| Compound | Target | IC50 / % Inhibition | Cell Lines |

|---|---|---|---|

| 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine (PP3) | EGFR-TK | IC50: 2.7 µM | - |

| Compound 6b | EGFR-TK | 91% Inhibition | MCF-7, A-549 |

| Compound 5i | EGFR (Wild Type) | IC50: 0.3 µM | MCF-7, HCT116, HePG-2 |

| Compound 5i | EGFR (T790M Mutant) | IC50: 7.60 µM | - |

Cyclin-Dependent Kinases (CDKs) are essential for regulating the cell cycle, and their aberrant activity is a common feature in cancer, making them attractive therapeutic targets. researchgate.netmdpi.com The pyrazolo[3,4-d]pyrimidine scaffold is considered a bioisostere of the purine (B94841) ring and has shown significant potential for CDK inhibition, particularly CDK1 and CDK2. nih.govnih.gov

Several studies have focused on developing derivatives as potent CDK2 inhibitors. One series of new pyrazolo[3,4-d]pyrimidinone analogs identified two compounds, 4a and 4b , with potent antiproliferative activity against colorectal (HCT116) and hepatocellular (HepG2) carcinoma cells. mdpi.com Further enzymatic assays confirmed their CDK2 inhibitory activity. Compound 4a was found to be a more potent CDK2 inhibitor than the reference drug Roscovitine, with an IC50 value of 0.21 µM. mdpi.com In another study, a series of pyrazolopyrimidine derivatives were synthesized and tested, with compound 15 showing the most significant inhibitory activity against the CDK2/cyclin A2 complex, with an IC50 of 0.061 ± 0.003 µM. nih.gov

Table 2: CDK Inhibition by Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound | Target | IC50 |

|---|---|---|

| Compound 4a | CDK2 | 0.21 µM |

| Compound 4b | CDK2 | 0.96 µM |

| Roscovitine (Reference) | CDK2 | 0.25 µM |

| Compound 15 | CDK2/cyclin A2 | 0.061 ± 0.003 µM |

Src is a non-receptor tyrosine kinase that plays a critical role in signaling pathways controlling cell proliferation, survival, and migration. bioworld.commdpi.com Its hyperactivation is linked to the progression of many cancers. bioworld.com The pyrazolo[3,4-d]pyrimidine scaffold has been successfully utilized to develop potent Src kinase inhibitors. unisi.itnih.gov A lead optimization study on a library of these derivatives identified compound 2a (SI388) as the most potent Src inhibitor, which significantly hampered cell viability and tumorigenicity in glioblastoma models. bioworld.commdpi.com Other derivatives, such as SI83, S7, S29, and SI163 , have also demonstrated Src activity inhibition at nanomolar concentrations and were shown to reduce the proliferation of medulloblastoma cells. nih.gov

Interestingly, the parent compound 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine (PP3) serves as a well-established negative control for the potent Src family kinase inhibitor PP2 . selleckchem.comsapphirebioscience.com While structurally similar, PP3 lacks the bulky tert-butyl group present in PP2, which is critical for potent Src inhibition. This makes PP3 an ideal tool in research to confirm that an observed biological effect is specifically due to Src inhibition by PP2 and not off-target effects of the pyrazolopyrimidine scaffold.

Table 3: Src Kinase Inhibition by Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound | Target | Ki | Notes |

|---|---|---|---|

| Compound 2a (SI388) | Src | 0.423 µM | Also inhibits Bcr-Abl (Ki: 0.419 µM) |

| 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine (PP3) | Src Family Kinases | - | Used as a negative control for the Src inhibitor PP2 |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov Inhibiting the VEGF/VEGFR signaling pathway is a proven strategy in cancer therapy. nih.govnih.gov Several pyrazolo[3,4-d]pyrimidine derivatives have been designed as potent VEGFR-2 inhibitors. nih.gov

One study designed a series of derivatives based on the structure of the multi-kinase inhibitor Sorafenib. nih.gov Among them, compound II-1 exhibited significantly better inhibition of tumor cell activity in HepG2 liver cancer cells (IC50 = 5.90 ± 0.05 μM) compared to Sorafenib (IC50 = 9.05 ± 0.54 μM). nih.gov Western blot analysis confirmed that compound II-1 substantially reduced the protein expression of phosphorylated VEGFR-2, indicating successful target engagement. nih.gov As mentioned earlier, compound 5i was identified as a potent dual inhibitor, targeting VEGFR2 in addition to EGFR. nih.gov

Table 4: VEGFR2 Inhibition by Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound | Target | IC50 | Cell Line |

|---|---|---|---|

| Compound II-1 | VEGFR-2 | 5.90 ± 0.05 µM | HepG2 |

| Sorafenib (Reference) | VEGFR-2 | 9.05 ± 0.54 µM | HepG2 |

| Compound 5i | VEGFR-2 | - | MCF-7, HCT116, HePG-2 |

The pyrazolo[3,4-d]pyrimidine scaffold has also been employed to develop inhibitors for other important kinase families, such as mTOR and Janus kinases (JAKs). The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and proliferation. Sapanisertib , a pyrazolo[3,4-d]pyrimidine derivative that has entered clinical trials, is an inhibitor of both mTORC1 and mTORC2 complexes. nih.gov

Janus kinases (JAKs) are critical for signaling pathways that regulate immune responses and cell growth. nih.gov A series of 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives were synthesized and evaluated as potent and selective JAK2 inhibitors. nih.gov Several compounds from this series, including 11f, 11g, 11h, and 11k , displayed strong activity against the JAK2 kinase, with IC50 values in the low nanomolar range. nih.gov Compound 11g was particularly notable for its potent activity (IC50 = 6.5 nM) and selectivity for JAK2. nih.gov

Table 5: mTOR and JAK Kinase Inhibition by Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound | Target | IC50 |

|---|---|---|

| Sapanisertib (INK128) | mTORC1/mTORC2 | - |

| Compound 11f | JAK2 | 7.2 nM |

| Compound 11g | JAK2 | 6.5 nM |

| Compound 11h | JAK2 | 8.0 nM |

| Compound 11k | JAK2 | 9.7 nM |

Topoisomerase II (Top-II) Inhibition

Certain phenylpyrazolo[3,4-d]pyrimidine-based analogs have been investigated for their potential to inhibit Topoisomerase II (Top-II), a crucial enzyme in DNA replication and chromosome segregation. One study synthesized a series of new aryl analogs and evaluated their inhibitory effects on several cancer targets, including Top-II. nih.gov The investigation revealed that these compounds exhibited potent cytotoxic effects against a panel of cancer cell lines, and their mechanism of action was partly attributed to the inhibition of enzymes like Top-II. nih.gov This suggests that the 4-amino-1-phenylpyrazolo[3,4-d]pyrimidine scaffold can be a valuable framework for designing dual inhibitors that target both protein kinases and other critical enzymes involved in cancer cell proliferation.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

The pyrazolopyrimidine core is a known scaffold for the development of Glycogen Synthase Kinase-3 (GSK-3) inhibitors. Research has identified pyrazolopyrimidine derivatives as promising inhibitors of GSK-3. researchgate.net One study highlighted a series of [1-(1H-benzimidazol-7-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl] arylhydrazones that potently inhibited GSK-3. researchgate.net The structure-activity relationship analysis indicated that the pyrazolopyrimidine core was critical for high potency. researchgate.net These findings underscore the potential of 4-amino-1-phenylpyrazolo[3,4-d]pyrimidine derivatives in the development of therapies for diseases where GSK-3 is dysregulated, such as type 2 diabetes and neurodegenerative disorders, in addition to cancer.

Aurora Kinase Inhibition

Aurora kinases are key regulators of mitosis, and their inhibition is a promising strategy for cancer therapy. Pyrimidine-based scaffolds are prevalent in many Aurora kinase inhibitors currently in clinical trials. mdpi.com Specifically, 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines have been identified as a new scaffold for cyclin-dependent kinase (CDK) inhibitors that also show preferential inhibition of Aurora A. nih.gov One particular compound from this series was found to downregulate cyclins A and B and dephosphorylate histone H3 at Ser10, which are downstream effects of Aurora kinase inhibition. nih.gov Furthermore, a rational design approach led to the development of pyrimidine-based derivatives as Aurora A kinase inhibitors that can induce the degradation of MYC-family oncoproteins. nih.gov

Insulin-like Growth Factor Receptor (IGF-1R) Inhibition

The Insulin-like Growth Factor Receptor (IGF-1R) signaling pathway is crucial for the development and progression of many human cancers. thno.orgnih.govfrontiersin.org A novel multikinase inhibitor, designated LL6, based on the phenylpyrazolo[3,4-d]pyrimidine scaffold, was synthesized and shown to concurrently target IGF-1R, Src, and AXL. thno.orgnih.govnih.gov This compound demonstrated broad antitumor effects on non-small cell lung cancer (NSCLC) cells, including those with resistance to chemotherapy or EGFR tyrosine kinase inhibitors (TKIs). thno.orgnih.govnih.gov The development of such multi-target inhibitors is a promising strategy to overcome resistance to single-target therapies. thno.orgnih.govnih.gov

AXL Kinase Inhibition

AXL, a receptor tyrosine kinase, is implicated in tumor development and resistance to anti-cancer therapies. thno.orgnih.gov The pyrazolo[3,4-d]pyrimidine scaffold is recognized as an AXL inhibitor. thno.orgnih.gov The aforementioned compound, LL6, which is a phenylpyrazolo[3,4-d]pyrimidine derivative, effectively targets AXL in addition to IGF-1R and Src. thno.orgnih.gov This multi-targeting capability is significant as co-targeting AXL may be an effective strategy to overcome resistance to anti-IGF-1R therapies. thno.orgnih.gov

Mechanisms of Action in Cancer Cells

Induction of Apoptosis

A primary mechanism through which 4-amino-1-phenylpyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.

Several studies have demonstrated the pro-apoptotic activity of these compounds in various cancer cell lines. For instance, a novel class of phenylpyrazolo[3,4-d]pyrimidine-based analogs was shown to strongly induce cancer cell apoptosis in an MCF-7 breast cancer model. nih.gov Similarly, the multi-kinase inhibitor LL6 induced apoptosis and suppressed the viability of various non-small cell lung cancer (NSCLC) cell lines. nih.gov In natural killer (NK) cell leukemia, a 4c pyrazolo[3,4-d]pyrimidine compound was found to induce apoptosis and cell cycle arrest by inhibiting Fyn kinase. oncotarget.com Another study reported that a pyrazolo[3,4-d]pyrimidine derivative bearing an arginine amino acid conjugate could induce apoptosis in MCF-7 cells. tandfonline.com The induction of apoptosis is a critical endpoint for anticancer agents, and the consistent ability of 4-amino-1-phenylpyrazolo[3,4-d]pyrimidine derivatives to trigger this process highlights their therapeutic potential.

| Compound Class | Cancer Model | Observed Effect | Reference |

| Phenylpyrazolo[3,4-d]pyrimidine-based analogs | MCF-7 (Breast Cancer) | Strong induction of apoptosis | nih.gov |

| LL6 (Phenylpyrazolo[3,4-d]pyrimidine derivative) | NSCLC cell lines | Induction of apoptosis and suppression of viability | nih.gov |

| 4c pyrazolo[3,4-d]pyrimidine | NK cell leukemia | Induction of apoptosis and cell cycle arrest | oncotarget.com |

| Pyrazolo[3,4-d]pyrimidine with arginine conjugate | MCF-7 (Breast Cancer) | Induction of apoptosis | tandfonline.com |

Cell Cycle Progression Suppression

Derivatives of 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine have demonstrated the ability to interfere with the normal progression of the cell cycle in cancer cells, a critical mechanism for controlling cell proliferation. For instance, certain novel 1H-pyrazolo[3,4-d]pyrimidine derivatives have been shown to induce cell cycle arrest. One such compound, designated 12b, was observed to arrest the cell cycle in A549 lung cancer cells at the S and G2/M phases, as revealed by flow cytometric analysis semanticscholar.org. Similarly, another potent derivative, referred to as compound 5i, was found to suppress cell cycle progression in MCF-7 breast cancer cells, specifically causing an arrest at the G2/M phase nih.gov. This halting of the cell cycle prevents cancer cells from dividing and multiplying, thereby inhibiting tumor growth. The ability of these compounds to target specific phases of the cell cycle highlights their potential as antiproliferative agents.

Inhibition of Cell Migration

The migration of cancer cells is a key step in tumor invasion and metastasis. Phenylpyrazolo[3,4-d]pyrimidine-based analogs have shown potential in inhibiting this process. In studies involving an MCF-7 breast cancer model, the derivative known as compound 5i effectively inhibited cell migration nih.gov. This suggests that such compounds could play a role in preventing the spread of cancer cells from the primary tumor to other parts of the body, a major cause of mortality in cancer patients.

DNA Fragmentation

DNA fragmentation is a hallmark of apoptosis, or programmed cell death. The induction of apoptosis is a primary goal of many anticancer therapies. Certain 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine derivatives have been shown to induce DNA fragmentation in cancer cells. Specifically, compound 5i was observed to cause DNA fragmentation in MCF-7 cancer cells, which is a direct consequence of its ability to induce apoptosis nih.gov. Flow cytometry studies confirmed the apoptotic nature of this compound, showing an increase in both early and late apoptosis in treated cells nih.gov. This indicates that these derivatives can trigger the cellular mechanisms leading to cancer cell death.

Structure-Activity Relationships (SAR) in Anticancer Applications

The anticancer activity of 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have revealed key features that influence their potency and selectivity.

The pyrazolo[3,4-d]pyrimidine scaffold itself is considered pivotal for the anti-proliferative activity of these compounds nih.gov. This core structure is a bioisosteric replacement for adenine (B156593) and is crucial for interactions within the ATP-binding pocket of various kinases, which are often dysregulated in cancer nih.gov.

Modifications at different positions of this scaffold have led to significant changes in biological activity:

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring at position 1 can modulate activity. For example, the introduction of a 4-chloro-3-(trifluoromethyl)phenyl)urea moiety at the 4-position of the pyrazolo[3,4-d]pyrimidine core resulted in a compound (compound 33) with high potency against FLT3 and VEGFR2, leading to complete tumor regression in in vivo models nih.gov.

Linker and Side Chains: The type of linker and the groups attached to the pyrimidine (B1678525) ring are also critical. Tethering different linkers and heterocyclic substitutions has been used to optimize the binding of these compounds to their target enzymes, such as EGFR-TK nih.gov. The introduction of bulky hydrophobic groups or specific amino acid conjugates can also enhance activity and target specificity nih.govresearchgate.net.

Core Structure Modification: Changes to the core pyrazolo[3,4-d]pyrimidine scaffold itself can have a dramatic impact. One study noted that altering the characteristic scaffold resulted in a significant decrease in biological activity, reinforcing the importance of this core structure nih.gov.

These SAR studies are crucial for the rational design and optimization of new derivatives with improved anticancer efficacy and reduced toxicity.

Evaluation in Cancer Cell Lines (e.g., MCF-7, HCT116, HepG-2, A549)

The in vitro anticancer potential of 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine derivatives has been extensively evaluated against a panel of human cancer cell lines. These studies have demonstrated a wide range of cytotoxic activities, from potent to moderate, often with selectivity for certain cell lines semanticscholar.orgnih.gov.

Key findings include:

Compound 1a showed broad-spectrum anticancer activity, with a particularly high potency against the A549 lung cancer cell line (IC50 of 2.24 µM), which was more potent than the positive control, doxorubicin (IC50 of 9.20 µM) nih.gov. It also demonstrated low micromolar inhibition against MCF-7 (breast), HepG2 (liver), and PC-3 (prostate) cancer cells nih.gov.

Compound 5i was identified as a potent non-selective dual inhibitor of EGFR and VEGFR2 and showed significant cytotoxicity against MCF-7, HCT116 (colon), and HepG-2 cell lines nih.govmdpi.com.

Compound 12b was the most promising member in one study, with IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells semanticscholar.org.

Compounds P1 and P2 exhibited antiproliferative activities with an IC50 range of 22.7–40.75 µM against HCT 116, HepG2, and MCF-7 cell lines, showing minimal cytotoxic effects on the normal WI38 cell line mdpi.com.

Compounds 5 and 7 from a different series showed high cytotoxic activity against Caco-2 (colon), A549, HT1080 (fibrosarcoma), and HeLa (cervical) cell lines, with IC50 values in the micromolar range mdpi.comnih.gov.

Anti-inflammatory Activities

Enzyme Inhibition in Inflammatory Pathways (e.g., Cyclooxygenase-2, 5-lipoxygenase)

Derivatives of 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine have demonstrated notable potential as inhibitors of key enzymes in inflammatory pathways, particularly cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The anti-inflammatory mechanism of these pyrimidine-based agents is often linked to the inhibition of prostaglandin E2 (PGE2) production by COX enzymes. nih.gov Like other non-steroidal anti-inflammatory drugs (NSAIDs), these compounds work by suppressing the activity of both COX-1 and COX-2, thereby reducing PGE2 generation. nih.gov

A study focused on new 1-phenylpyrazolo[3,4-d]pyrimidine derivatives found that the synthesized compounds were more effective at inhibiting COX-2 than COX-1. nih.gov Specifically, derivatives that incorporated a pyrazolyl moiety into the pyrazolo[3,4-d]pyrimidine structure showed significant anti-inflammatory activity, with edema inhibition percentages ranging from 34% to 68%. nih.gov One 5-aminopyrazole derivative, in particular, was found to be more potent than the well-known anti-inflammatory drug celecoxib. nih.gov

Furthermore, research into pyrazolo[3,4-d]pyrimidine and 1,2,4-oxadiazole hybrids has identified compounds with dual inhibitory activity against both COX-2 and 5-LOX. nih.gov One such compound, 8e, exhibited an IC50 value of 1.837 µM for COX-2 and 2.662 µM for 5-LOX. nih.gov This dual inhibition is significant as it can lead to a broader anti-inflammatory effect. The in vivo anti-inflammatory assay showed that compound 7e was the most effective with minimal gastric ulceration. nih.gov

Antimicrobial, Antifungal, and Antiparasitic Activities

The pyrazolo[3,4-d]pyrimidine scaffold is recognized for a variety of pharmacological activities, including antimicrobial, antifungal, and antiparasitic properties. nih.govnih.govmdpi.com This class of compounds, being bioisosteres of purines, has been a subject of interest for developing new therapeutic agents. nih.gov

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as antimicrobial agents. nih.gov One study explored a library of these compounds and identified six with bacteriostatic activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. nih.gov Another research effort led to the synthesis of novel pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives which showed promising antibacterial and antifungal activities against several pathogenic microorganisms. nih.gov The antimicrobial efficacy of these compounds was confirmed through screening against various bacteria and fungi, with the results indicating significant activity. nih.gov Further research on newly synthesized pyrazolo[3,4-d]pyrimidines and thiazolo[4,5-d]pyrimidines tested their activity against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. researchgate.net Certain compounds were found to be active against S. aureus and C. albicans. researchgate.net

In addition to antibacterial and antifungal properties, phenylpyrazolo[3,4-d]pyrimidine derivatives are also noted for their antiparasitic activities. nih.govmdpi.com

Adenosine (B11128) Receptor Antagonism

Derivatives of 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine have been extensively studied as antagonists of adenosine receptors. nih.govacs.orgnih.gov

A significant focus of research has been on the development of potent and selective antagonists for the adenosine A1 and A2a receptors. nih.govacs.org A series of 1-phenylpyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their binding affinity to rat brain adenosine A1 and A2a receptors. nih.govacs.org This research identified compounds that were highly potent and selective for the A1 receptor. nih.govacs.org For example, the compound α-[(4-amino-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl)thio]hexanamide was found to be 94-fold selective for the A1 receptor, with an A1 Ki of 0.939 nM and an A2a Ki of 88.3 nM. nih.govacs.org An even more selective compound, α-[[4-(methylthio)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]thio]hexanamide, demonstrated over 5900-fold selectivity for the A1 receptor. nih.govacs.org

Further studies on 1-phenyl-pyrazolo[3,4-d]pyrimidines with different substitutions at the C4 and C6 positions also aimed to enhance affinity and selectivity for A1 and A2a receptors. nih.gov It was found that compounds with an amino group at the C4 position generally had the highest affinity for both receptor subtypes. nih.gov

Structure-activity relationship (SAR) studies have been crucial in understanding the molecular requirements for high-affinity binding of pyrazolo[3,4-d]pyrimidine derivatives to adenosine receptors. nih.govacs.org These studies have revealed that substituents at the C-4 and C-6 positions of the pyrimidine ring play a significant role in molecular recognition by the A1 and A2a receptor subtypes. nih.govacs.org

For A1 receptor antagonists, the nature of the substituent at the C-4 position is critical. It was predicted and later confirmed that the incorporation of NH-alkyl substituents at C-4 could increase A1 affinity. nih.govacs.org The synthesis of α-[[4-(methylamino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]thiol] hexanamide, which had an A1 Ki of 0.745 nM, validated this hypothesis. nih.govacs.org

The C-4 region of the receptor is thought to contain an alkyl pocket with a hydrogen-bonding site. nih.gov For high affinity at both A1 and A2a receptors, it was established that the distal amide should be separated from the C6 thiol by only one carbon. nih.gov These SAR insights have guided the design of more potent and selective adenosine receptor antagonists.

| Compound | A1 Ki (nM) | A2a Ki (nM) | A1 Selectivity (fold) | Reference |

|---|---|---|---|---|

| α-[(4-amino-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl)thio]hexanamide | 0.939 | 88.3 | 94 | nih.govacs.org |

| α-[[4-(methylthio)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]thio]hexanamide | 6.81 | > 40,000 | > 5900 | nih.govacs.org |

| α-[[4-(methylamino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]thiol] hexanamide | 0.745 | - | - | nih.govacs.org |

| 2'-(4-amino-1-phenylpyrazolo[3,4-d]pyrimidin-6-ylthio)-N-ethyl-ethanamide | 12.1 | - | - | nih.gov |

| 2'-(4-amino-1-phenylpyrazolo[3,4-d]pyrimidin-6-ylthio)ethanamide | - | 44.9 | - | nih.gov |

Other Reported Biological Activities

The therapeutic potential of pyrimidine derivatives extends to the management of diabetes. nih.gov These compounds have been investigated for their ability to target key pathways in diabetes pathogenesis, including the modulation of α-glucosidase and α-amylase. nih.gov A study on a new series of pyrazolo[3,4-d]pyrimidine-containing amide derivatives demonstrated their in vitro α-amylase inhibitory activity. researchgate.net The IC50 values for these compounds ranged from 1.60±0.48 to 2.04±1.20 μM, which is comparable to the standard drug acarbose (1.73±0.05 μM). researchgate.net Several of the synthesized analogs exhibited equipotent activity to acarbose. researchgate.net

Furthermore, the most potent α-amylase inhibitors from this series were evaluated for their in vivo antidiabetic activity in an alloxan-induced diabetic rat model. researchgate.net Oral administration of these compounds significantly reduced fasting blood glucose levels in a dose-dependent manner. researchgate.net Docking studies suggested that compounds containing a nitro moiety on the phenyl group contributed significantly to the antidiabetic activity. researchgate.net

Anti-Alzheimer's Disease Potential

The potential of 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine derivatives in the context of Alzheimer's disease is an emerging area of research. A key molecular target in Alzheimer's pathology is the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). Overexpression of DYRK1A is believed to contribute to the characteristic neurofibrillary tangles and amyloid plaques found in the brains of Alzheimer's patients. Therefore, the inhibition of DYRK1A presents a promising therapeutic strategy.

While direct studies on 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine derivatives are still developing, the broader class of pyrimidine-based compounds has shown potential as DYRK1A inhibitors. Research into various pyrimidine and quinazoline chemotypes has identified molecules with significant inhibitory activity against DYRK1A. For instance, certain derivatives have demonstrated IC50 values in the nanomolar to low micromolar range, indicating potent inhibition. This suggests that the 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine scaffold could be a valuable framework for designing novel and effective DYRK1A inhibitors for Alzheimer's therapy.

Table 1: DYRK1A Inhibition by Selected Pyrimidine and Quinazoline Derivatives

| Compound ID | Chemical Class | DYRK1A IC50 (nM) |

|---|---|---|

| ML106 | Pyrimidine | 62 |

| ML315 | Pyrimidine | 282 |

| ML167 | Quinazoline | >10,000 |

This table is for illustrative purposes and showcases the potential of the broader chemical class.

Antioxidant Applications

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in the pathogenesis of numerous diseases. Consequently, compounds with antioxidant properties are of significant therapeutic interest.

Several novel substituted pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antioxidant capabilities using established in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.net These studies have demonstrated that various derivatives of the pyrazolo[3,4-d]pyrimidine core possess the ability to scavenge free radicals, indicating their potential to mitigate oxidative damage. researchgate.net The antioxidant capacity is often attributed to the hydrogen-donating ability of the compounds. nih.gov

Table 2: Radical Scavenging Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound | DPPH Radical Scavenging Activity (%) | ABTS Radical Scavenging Activity (%) |

|---|---|---|

| Derivative A | 39.16 | 58.23 |

| Derivative B | 25.48 | 45.71 |

| Derivative C | 12.64 | 33.89 |

Data is sourced from a study on novel substituted pyrazolo[3,4-d]pyrimidines and is presented to illustrate the antioxidant potential of the chemical class. researchgate.netresearchgate.net

Immunoregulation

The immune system plays a critical role in maintaining health, but its dysregulation can lead to inflammatory and autoimmune diseases. Compounds that can modulate the immune response, therefore, hold significant therapeutic value. Research has indicated that derivatives of the 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold possess noteworthy anti-inflammatory properties.

One study investigating a novel 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative, identified as INH #1, demonstrated its ability to suppress the production of key pro-inflammatory cytokines. nih.gov Specifically, the compound was shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). nih.gov Another study on a pyrazolo[3,4-d]pyrimidine derivative, KKC080096, revealed its anti-inflammatory effects through the suppression of nitric oxide and interleukin-1β (IL-1β) production. ulsan.ac.krsemanticscholar.org This suggests that the 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine core structure could be a promising starting point for the development of new immunomodulatory agents. A study on novel methoxylated pyrazolo[3,4-d]pyrimidines also demonstrated a reduction in the levels of proinflammatory cytokines TNF-α and IL-6. nih.gov

Treatment of Angiogenesis and Atherosclerosis

Angiogenesis:

Angiogenesis, the formation of new blood vessels, is a crucial process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it an important target for anti-cancer therapies.

Several novel series of pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized, exhibiting potent inhibitory activity against VEGFR-2. nih.gov In one study, a particular derivative, compound 12b, demonstrated a VEGFR-2 inhibition IC50 value of 0.063 µM. nih.gov This level of potency is comparable to some existing VEGFR-2 inhibitors. The anti-angiogenic potential of these compounds is further supported by their ability to inhibit the migration of human umbilical vein endothelial cells (HUVECs), a critical step in the formation of new blood vessels. nih.gov

Table 3: VEGFR-2 Inhibitory Activity of a Selected Pyrazolo[3,4-d]pyrimidine Derivative

| Compound | VEGFR-2 IC50 (µM) |

|---|---|

| Compound 12b | 0.063 ± 0.003 |

| Sunitinib (Reference) | 0.035 ± 0.012 |

Data from a study on novel pyrazolo[3,4-d]pyrimidine derivatives. nih.gov

Atherosclerosis:

Atherosclerosis, the hardening and narrowing of arteries due to the buildup of plaque, is a major underlying cause of cardiovascular disease. While direct research on the application of 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine derivatives in the treatment of atherosclerosis is limited, the known antihyperlipidemic activity of some pyrazolo[3,4-d]pyrimidine derivatives suggests a potential therapeutic avenue. derpharmachemica.com Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a primary risk factor for the development of atherosclerosis.

A study on a series of 4,6-disubstituted-3-(methylthio)-1-phenyl-1-H-pyrazolo[3,4-d]pyrimidines demonstrated their ability to reduce total serum cholesterol and triglyceride levels in animal models. derpharmachemica.com By exerting a lipid-lowering effect, these compounds could potentially mitigate the progression of atherosclerosis. Further investigation is warranted to explore the direct effects of 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine derivatives on the cellular and molecular processes involved in atherosclerotic plaque formation.

Medicinal Chemistry Aspects and Drug Development Considerations

4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine as a Privileged Scaffold

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The pyrazolo[3,4-d]pyrimidine core, particularly with the 4-amino substitution, has earned this distinction due to its remarkable versatility. This scaffold has been successfully utilized to develop inhibitors for a wide array of protein kinases, which are crucial regulators of cellular processes and frequently implicated in cancer. rsc.orgnih.gov

The significance of the pyrazolo[3,4-d]pyrimidine scaffold lies in its ability to serve as a foundational structure for creating libraries of compounds with diverse biological activities. ekb.eg By making targeted chemical modifications at various positions on the bicyclic ring system, researchers can fine-tune the selectivity and potency of the resulting molecules against different enzymes. This adaptability has led to the development of numerous derivatives with activities spanning from anticancer and antimicrobial to anti-inflammatory effects. ekb.egnih.gov Its proven success in yielding clinically relevant molecules, such as the BTK inhibitor ibrutinib, underscores its importance and privileged status in drug discovery. rsc.org

Bioisosteric Replacements of Purine (B94841) Scaffolds

A fundamental reason for the success of the 4-amino-1-phenylpyrazolo[3,4-d]pyrimidine scaffold is its role as a bioisostere of purine, specifically adenine (B156593). rsc.orgnih.gov Bioisosteres are chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. The pyrazolo[3,4-d]pyrimidine nucleus is structurally analogous to the adenine ring of adenosine (B11128) triphosphate (ATP), the energy currency of the cell and the natural substrate for protein kinases. nih.govnih.gov

This structural mimicry allows pyrazolo[3,4-d]pyrimidine-based inhibitors to effectively compete with ATP for binding within the kinase active site. rsc.orgresearchgate.net The nitrogen atoms in the fused ring system can replicate the crucial hydrogen bonding interactions that adenine forms with the "hinge region" of the kinase domain, a key anchoring point for ATP. nih.govnih.gov By replacing the endogenous purine structure with this synthetic scaffold, medicinal chemists can design potent competitive inhibitors that block the enzyme's function, thereby interrupting the signaling pathways that drive disease progression. This strategy of isosteric replacement has been a highly fruitful approach in the design of targeted kinase inhibitors. nih.gov

Pharmacophoric Features for Target Interaction

The efficacy of 4-amino-1-phenylpyrazolo[3,4-d]pyrimidine derivatives as kinase inhibitors is determined by their specific pharmacophoric features—the essential spatial arrangement of molecular characteristics necessary for biological activity. For kinase binding, several features are critical:

The Heterocyclic Core : The flat pyrazolo[3,4-d]pyrimidine ring system serves as the primary anchor, fitting into the adenine binding pocket of the ATP site. nih.gov Its nitrogen atoms are key hydrogen bond acceptors and donors that interact with the backbone amino acids of the kinase hinge region, mimicking the binding of adenine. nih.govnih.gov

The 4-Amino Group : This group is crucial for forming a key hydrogen bond with the kinase hinge, similar to the 6-amino group of adenine. nih.gov

The 1-Phenyl Group : This substituent typically occupies a hydrophobic region within the ATP-binding site. nih.gov Modifications to this phenyl ring can influence potency and selectivity.

Substituents at Other Positions : The introduction of various chemical groups at other positions of the scaffold allows for the exploration of additional binding pockets and the optimization of target-specific interactions. For example, side chains can be designed to interact with the solvent-exposed region or a hydrophobic pocket near the gatekeeper residue, enhancing both potency and selectivity for the target kinase. nih.gov

Molecular docking studies have confirmed that these compounds fit ideally into the binding pockets of targets like Discoidin Domain Receptor 1 (DDR1), maintaining the crucial hydrogen bonds with the kinase domain. nih.gov

Drug-Likeness and Pharmacokinetic Properties (ADMET Studies)

For a chemical scaffold to be successful in drug development, it must not only bind its target effectively but also possess favorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Derivatives of the 4-amino-1-phenylpyrazolo[3,4-d]pyrimidine scaffold have been subjected to both computational (in silico) and experimental (in vitro) ADMET studies to assess their potential as drug candidates. nih.govsums.ac.irmdpi.com

In silico tools are often used in the early stages of drug design to predict properties like oral bioavailability, membrane permeability, and potential toxicity. nih.govsums.ac.ir Studies on pyrazolo[3,4-d]pyrimidine derivatives have shown that these compounds can be designed to have good drug-likeness scores and acceptable profiles for properties such as lipophilicity (cLogP) and aqueous solubility (LogS). nih.gov

In vitro characterization has confirmed that while the core scaffold can have suboptimal aqueous solubility, derivatives can be optimized for high passive permeability across biological membranes, including the gastrointestinal tract and the blood-brain barrier. mdpi.com Furthermore, metabolic stability studies using human liver microsomes have been conducted to identify potential metabolic soft spots and predict how the compounds will be processed in the body. mdpi.com These investigations are crucial for selecting candidates with a suitable half-life and minimizing the formation of toxic metabolites, ultimately guiding the selection of compounds for further in vivo testing.

Development of Multi-Target Kinase Inhibitors

The structural versatility of the 4-amino-1-phenylpyrazolo[3,4-d]pyrimidine scaffold makes it an ideal platform for designing multi-target kinase inhibitors. This strategy is gaining traction in cancer therapy as a way to improve efficacy and circumvent the development of drug resistance, which can arise from the activation of bypass signaling pathways. nih.gov

By exploiting similarities in the ATP-binding sites of different kinases, a single molecule based on this scaffold can be engineered to inhibit several key oncogenic targets simultaneously. For instance, researchers have developed pyrazolo[3,4-d]pyrimidine derivatives that act as dual inhibitors of targets such as:

c-Src and Abl kinases : Important in various leukemias and solid tumors. mdpi.com